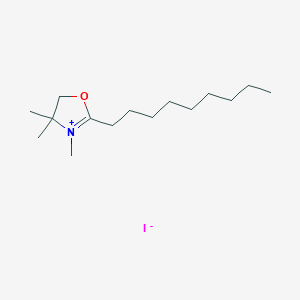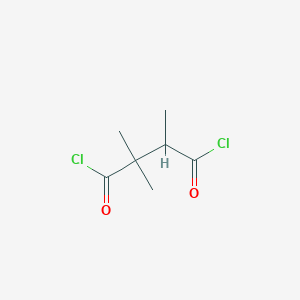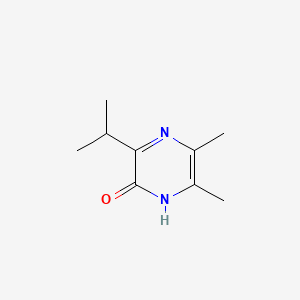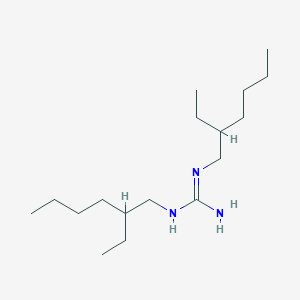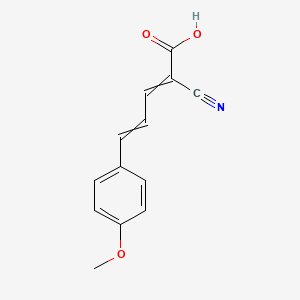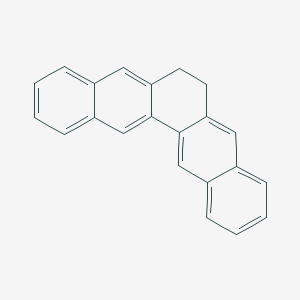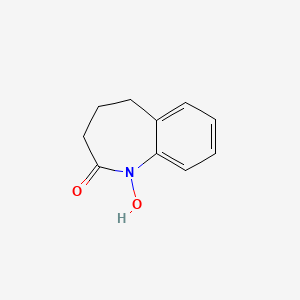diphenylsilane CAS No. 116429-88-0](/img/structure/B14298185.png)
[3,3-Dimethyl-1-(trimethylsilyl)butyl](methoxy)diphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-(trimethylsilyl)butyldiphenylsilane: is an organosilicon compound characterized by the presence of both trimethylsilyl and diphenylsilane groups. This compound is notable for its unique structural features, which include a bulky trimethylsilyl group and a methoxy group attached to a diphenylsilane moiety. These structural elements contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(trimethylsilyl)butyldiphenylsilane typically involves the reaction of 3,3-dimethyl-1-butyne with trimethylsilyl chloride in the presence of a base such as sodium hydride. This reaction forms the trimethylsilyl-protected intermediate, which is then reacted with diphenylsilane and methanol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available starting materials such as tert-butyl alcohol and acetylene, with transition metal salts as catalysts. The reaction is carried out in the presence of acid, followed by distillation and separation to obtain a high-purity product .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and trimethylsilyl groups.
Reduction: Reduction reactions can occur at the diphenylsilane moiety, converting it to various silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or alkoxides.
Major Products:
Oxidation: Products include silanols and siloxanes.
Reduction: Products include various silane derivatives.
Substitution: Products vary depending on the nucleophile used but can include ethers and esters .
科学的研究の応用
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrosilylation and polymerization.
Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the field of antifungal and antibacterial agents.
Industry:
Materials Science: It is used in the production of advanced materials, including silicone-based polymers and coatings.
Electronics: The compound is utilized in the fabrication of electronic components due to its stability and insulating properties .
作用機序
The mechanism of action of 3,3-Dimethyl-1-(trimethylsilyl)butyldiphenylsilane involves its ability to act as a radical H-donor or hydride donor. This property is due to the presence of the trimethylsilyl group, which can stabilize radical intermediates. The compound can also participate in hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst, forming new carbon-silicon bonds .
類似化合物との比較
- 3,3-Dimethyl-1-trimethylsilyl-1-butyne
- Diphenylsilane
- Trimethylsilyl chloride
Comparison:
- 3,3-Dimethyl-1-trimethylsilyl-1-butyne: Similar in structure but lacks the diphenylsilane and methoxy groups, making it less versatile in certain reactions.
- Diphenylsilane: Contains the diphenylsilane moiety but lacks the bulky trimethylsilyl group, affecting its reactivity and stability.
- Trimethylsilyl chloride: A common reagent for introducing trimethylsilyl groups but lacks the complexity and multifunctionality of 3,3-Dimethyl-1-(trimethylsilyl)butyldiphenylsilane .
特性
CAS番号 |
116429-88-0 |
|---|---|
分子式 |
C22H34OSi2 |
分子量 |
370.7 g/mol |
IUPAC名 |
(3,3-dimethyl-1-trimethylsilylbutyl)-methoxy-diphenylsilane |
InChI |
InChI=1S/C22H34OSi2/c1-22(2,3)18-21(24(5,6)7)25(23-4,19-14-10-8-11-15-19)20-16-12-9-13-17-20/h8-17,21H,18H2,1-7H3 |
InChIキー |
PJRCCBKSCOXWJZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC([Si](C)(C)C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



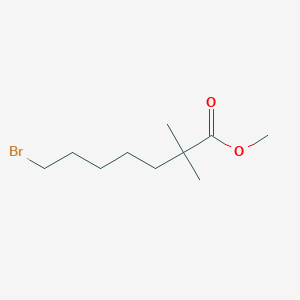
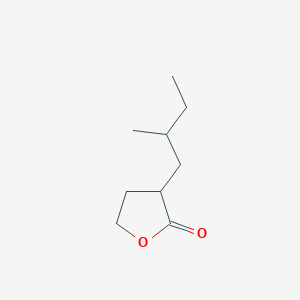
![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)

